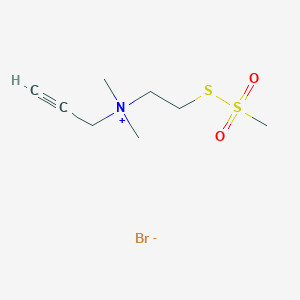![molecular formula C36H68N4O10S2 B13725652 N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)
N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N’-(biotinyl)ethylenediamine is a biotinylated long-chain alkanethiol. This compound is particularly suitable for self-assembly from solution onto gold surfaces. The control of surface functionality using these self-assembled monolayers (SAMs) makes the exploration of interactions such as protein recognition possible .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N’-(biotinyl)ethylenediamine involves the conjugation of biotin with a long-chain alkanethiol through ethylenediamine. The process typically includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Conjugation with Ethylenediamine: The activated biotin is then reacted with ethylenediamine to form biotinylated ethylenediamine.
Attachment of Alkanethiol: The biotinylated ethylenediamine is further reacted with a long-chain alkanethiol containing a mercapto group to form the final product.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The process is optimized for efficiency, yield, and purity, often involving automated synthesis and purification systems .
Análisis De Reacciones Químicas
Types of Reactions
N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N’-(biotinyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Substitution: The compound can participate in substitution reactions where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products formed during oxidation.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N’-(biotinyl)ethylenediamine has a wide range of scientific research applications:
Chemistry: Used in the formation of self-assembled monolayers (SAMs) on gold surfaces for studying surface interactions.
Biology: Employed in protein recognition studies due to its biotinylated structure, which allows for strong binding with streptavidin.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the development of biosensors and other analytical devices
Mecanismo De Acción
The mechanism of action of N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N’-(biotinyl)ethylenediamine involves its ability to form self-assembled monolayers on gold surfaces. The mercapto group binds strongly to gold, while the biotinylated end can interact with streptavidin or other biotin-binding proteins. This dual functionality allows for the precise control of surface properties and the study of molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
- N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N’-(biotinyl)ethylenediamine
- Mercapto-PEG-Biotin : Combines biotin with a polyethylene glycol (PEG) chain, providing solubility and stability.
- Biotinylated Alkanethiols : Various lengths of alkanethiols conjugated with biotin for different applications .
Uniqueness
N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N’-(biotinyl)ethylenediamine is unique due to its specific structure, which combines a long alkanethiol chain with biotin and ethylenediamine. This structure allows for versatile applications in surface chemistry, protein recognition, and biosensor development .
Propiedades
Fórmula molecular |
C36H68N4O10S2 |
|---|---|
Peso molecular |
781.1 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate |
InChI |
InChI=1S/C36H68N4O10S2/c41-33(13-9-8-12-32-34-31(30-52-32)39-35(42)40-34)37-14-15-38-36(43)50-28-27-49-26-25-48-24-23-47-22-21-46-20-19-45-18-17-44-16-10-6-4-2-1-3-5-7-11-29-51/h31-32,34,51H,1-30H2,(H,37,41)(H,38,43)(H2,39,40,42) |
Clave InChI |
BVKHXFPOEVZQKX-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)OCCOCCOCCOCCOCCOCCOCCCCCCCCCCCS)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(Z)-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine](/img/structure/B13725624.png)
![[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)
![5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole](/img/structure/B13725637.png)

![N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)
